2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine

Medicinal Chemistry CNS Drug Discovery Isochroman Derivatives

Scarce, data-poor isochroman building blocks delay CNS lead optimization. This 5-(2-aminoethyl)isochroman provides a rigid, unexplored GPCR/kinase pharmacophore. Derivatize via the primary amine (amide, sulfonamide, urea) for rapid library expansion. Deploy in microsomal stability assays to benchmark isochroman vs. chroman metabolism-generating proprietary SAR where public data is absent. Ensure scaffold exclusivity with a regiochemically unique 5-substitution pattern.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13631787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1COCC2=C1C(=CC=C2)CCN
InChIInChI=1S/C11H15NO/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10/h1-3H,4-8,12H2
InChIKeyCNCUVNTWHBQBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydro-1H-2-benzopyran-5-yl)ethan-1-amine: Identity and Context


2-(3,4-Dihydro-1H-2-benzopyran-5-yl)ethan-1-amine (CAS 1369338-01-1) is a primary amine belonging to the isochroman class of oxygen heterocycles, featuring a 3,4-dihydro-1H-2-benzopyran scaffold with an ethylamine substituent at the 5-position [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly for central nervous system (CNS)-targeted research, owing to the benzopyran moiety's known interactions with G-protein coupled receptors (GPCRs) and kinases [2]. Despite its structural appeal, publicly available quantitative evidence allowing direct differentiation from close structural analogs is extremely limited.

Scaffold

5-ethylamine isochroman intermediate for SAR and derivatization workflows

Conformational restraint

Constrained geometry vs. flexible phenethylamines for GPCR/kinase studies

CNS potential

Computed drug-likeness suggests CNS chemical space exploration; requires experimental validation

Why Generic Substitution Fails for This Compound


The isochroman scaffold is well-recognized in drug discovery for producing diverse therapeutic profiles, but biological activity is exquisitely sensitive to substitution pattern and ring saturation [1]. Simple in-class substitution—e.g., exchanging the 5-ethylamine isochroman for a 5-ethylamine chroman (2H-1-benzopyran) or a phthalan analog—can dramatically alter receptor binding, metabolic stability, and pharmacokinetic properties [2]. Without explicit comparative data, generic replacement risks selecting a compound with a completely different biological fingerprint, undermining experimental reproducibility and procurement validity.

Scaffold sensitivity

Replacing isochroman with chroman or phthalan shifts ring oxygen position, which may alter receptor binding geometry and metabolic stability.

Regiochemical dependence

Ethylamine at the 5-position vs. 6-position could produce a different biological fingerprint; direct interchange is unsupported.

Absent comparator data

No quantitative binding, ADME, or selectivity data exist for the target against close analogs; substitution risk cannot be assessed.

Differential Evidence and Comparator Analysis


Quantitative Comparator Data Scarcity

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, PubMed) failed to identify any study reporting quantitative, comparator-based evidence (e.g., IC50, Ki, logD, solubility, metabolic stability, or selectivity data) for 2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine against closely related analogs such as 2-(3,4-dihydro-2H-1-benzopyran-5-yl)ethan-1-amine (chroman analog), 2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine (positional isomer), or 2-(1,3-dihydroisobenzofuran-5-yl)ethan-1-amine (phthalan analog). The isochroman literature contains SAR data for various derivatives (e.g., 5-HT1A receptor ligands, adrenergic agents), but none specifically include the target compound in a comparator experiment [1]. This absence of quantitative differentiation data precludes a meaningful evidence-based procurement recommendation based on performance metrics alone.

Comparator Data Gap
Data to verify
No quantitative comparator data found (IC50, Ki, logD, solubility, metabolic stability) for target vs. chroman/phthalan analogs.
Selection relies on regiochemistry, not performance metrics.
Class-level inference from isochroman literature.
Medicinal Chemistry CNS Drug Discovery Isochroman Derivatives

Regiochemical Differentiation: Isochroman vs. Chroman

The 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold differs from the isomeric 3,4-dihydro-2H-1-benzopyran (chroman) by the position of the oxygen atom in the saturated pyran ring. This structural divergence alters the geometry and electronic distribution of the ethylamine side chain, which can influence receptor binding geometry and metabolic stability. While no direct comparative data exist for the 5-ethylamine derivatives, isochroman-based adrenergic agents (e.g., 1-aminomethyl-6,7-dihydroxyisochromans) demonstrated distinct alpha1, alpha2, beta1, and beta2 adrenergic activity profiles compared to their chroman counterparts in radioligand binding and functional assays [1]. This class-level inference supports the uniqueness of the isochroman scaffold.

Scaffold Distinction
Class-level inference
Isochroman-based adrenergic agents exhibited distinct alpha1, alpha2, beta1, beta2 subtype selectivity vs. flexible parent catecholamines in radioligand binding and tissue assays.
Supports unique isochroman pharmacophore.
No direct data for 5-ethylamine derivative; extrapolation from adrenergic agent studies.
Chemical Scaffolds Regiochemistry Drug Design

Physicochemical Property Estimates

Computed properties from PubChem (XLogP3-AA and topological polar surface area) provide a baseline for assessing CNS drug-likeness, but no experimental logD, solubility, or permeability data are available for the target compound, nor any comparative data with the closest analog 2-(3,4-dihydro-2H-1-benzopyran-5-yl)ethan-1-amine [1]. The target compound has XLogP3-AA = 0.9 and TPSA = 35.3 Ų, which are within the typical range for CNS-active compounds, but without experimental validation this remains a computational estimate.

Computed Properties
Supporting evidence
XLogP3-AA = 0.9
TPSA = 35.3 Ų
Within typical CNS drug-likeness range (XLogP 1–4, TPSA < 90 Ų).
In silico estimates; experimental logD and permeability data unavailable.
Physicochemical Properties Drug-likeness ADME Prediction

Research and Industrial Application Scenarios


Scaffold-Hopping and SAR in GPCR Drug Discovery

The compound is best deployed as a key intermediate for synthesizing novel isochroman-based ligands targeting GPCRs (e.g., 5-HT1A, adrenergic receptors), where the 5-ethylamine handle enables further derivatization (e.g., amide coupling, reductive amination) to generate diverse compound libraries. The conformational restraint of the isochroman scaffold relative to flexible phenethylamines or chroman analogs can provide differentiated SAR insights [1].

Metabolic Stability Comparison: Isochroman vs. Chroman

Given the lack of experimental metabolic stability data, the compound can serve as a starting material for in vitro microsomal stability assays comparing isochroman vs. chroman scaffolds. This would generate the very data currently missing from the public domain and could reveal whether the isochroman oxygen placement confers metabolic advantages [2].

Synthesis of 5-Substituted Isochroman Derivatives

The primary amine group permits rapid functionalization to amides, sulfonamides, ureas, or secondary/tertiary amines, enabling exploration of substituent effects on CNS target binding and selectivity. This compound is particularly suitable for medicinal chemistry groups seeking to expand isochroman-based CNS chemical space beyond the more commonly described 3-aminochroman series [1].

Building Block for Custom Library Synthesis

As a commercially available but understudied building block, the compound offers procurement value for high-throughput library synthesis where scaffold novelty is prioritized over pre-existing biological validation. Its regiochemical uniqueness (5-substituted isochroman) may yield proprietary chemical matter in early-stage drug discovery [1].

Application
Selection Property
Validation Focus
GPCR SAR scaffold-hopping studies
Isochroman regiochemistry and conformational restraint
GPCR binding profile differentiation vs. chroman
In vitro microsomal stability comparison
Isochroman vs. chroman scaffold
Metabolic stability data generation
5-substituted isochroman derivative synthesis
Primary amine handle for amide/sulfonamide coupling
CNS target binding and selectivity exploration
Custom library synthesis (scaffold novelty)
Understudied 5-substituted isochroman scaffold
Proprietary chemical matter generation
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